molecular formula C12H8N2O4 B11867734 [2,4'-Bipyridine]-3',5-dicarboxylic acid

[2,4'-Bipyridine]-3',5-dicarboxylic acid

Cat. No.: B11867734
M. Wt: 244.20 g/mol
InChI Key: OEONEEUUXCDPQC-UHFFFAOYSA-N
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Description

[2,4'-Bipyridine]-3',5-dicarboxylic acid is a heterocyclic compound consisting of two pyridine rings connected at the 2- and 4'-positions, with carboxylic acid groups at the 3' and 5 positions (Figure 1). This structural arrangement creates a versatile ligand for coordination chemistry, as the pyridine nitrogen atoms and carboxylate groups can participate in metal binding and hydrogen bonding. The compound’s asymmetry and functional group positioning make it distinct from other bipyridine dicarboxylic acid derivatives, enabling unique coordination geometries and supramolecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-3’,5-dicarboxylic acid can be achieved through various methods. One common approach involves the decarboxylative cross-coupling of pyridine derivatives with aryl bromides. This reaction is typically catalyzed by nickel chloride (NiCl₂·6H₂O) without the need for external ligands . Another method involves the use of platinum and palladium catalysts in a high-pressure reaction with isopropyl acetates .

Industrial Production Methods

Industrial production of [2,4’-Bipyridine]-3’,5-dicarboxylic acid often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize the use of hazardous reagents. The use of homogeneous catalytic systems, such as those involving nickel or palladium, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyridine]-3’,5-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines .

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-3’,5-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The compound can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following bipyridine and pyridine dicarboxylic acid derivatives are structurally and functionally related to [2,4'-Bipyridine]-3',5-dicarboxylic acid:

Compound Name Substituent Positions Molecular Formula Key Features Applications References
2,2'-Bipyridine-4,4'-dicarboxylic acid 4,4'-COOH on 2,2'-bipyridine C₁₂H₈N₂O₄ Symmetric carboxylate groups; widely used in dye-sensitized solar cells Photovoltaic materials, catalysis
2,2'-Bipyridine-5,5'-dicarboxylic acid 5,5'-COOH on 2,2'-bipyridine C₁₂H₈N₂O₄ Asymmetric coordination modes; forms π-stacking interactions Luminescent complexes, sensors
Pyridine-3,5-dicarboxylic acid (3,5-pydcH₂) 3,5-COOH on pyridine C₇H₅NO₄ Rigid, symmetric ligand; bridges metal ions via N and O donors Magnetic materials, supramolecular frameworks
Pyridine-2,5-dicarboxylic acid (2,5-pydcH₂) 2,5-COOH on pyridine C₇H₅NO₄ Flexible coordination; forms mononuclear complexes with transition metals Antimicrobial agents, antitumor studies
4,4'-Bipyridine (unmodified) No substituents C₁₀H₈N₂ Linear bridging ligand; forms porous frameworks MOFs, catalysis

Coordination Chemistry and Supramolecular Interactions

  • This compound : The 3' and 5 carboxylate groups enable chelation of metal ions (e.g., Co²⁺, Zn²⁺), while the bipyridine core facilitates π-π stacking and hydrogen bonding. This combination supports the formation of 2D frameworks .
  • 2,2'-Bipyridine-4,4'-dicarboxylic acid : Its symmetric structure allows for robust coordination with ruthenium in dye-sensitized solar cells, achieving high electron-transfer efficiency .
  • Pyridine-3,5-dicarboxylic acid : The 3,5-carboxylate groups bridge lanthanide and transition metal ions, forming heterometallic compounds with magnetic relaxation behavior .

Physical and Chemical Properties

  • Acidity : Carboxylic acid groups in ortho positions (e.g., pyridine-2,5-dicarboxylic acid) exhibit lower pKa values (~1.5–2.5) due to electron-withdrawing effects from the pyridine nitrogen, enhancing deprotonation and metal binding .
  • Solubility : Asymmetric derivatives like this compound show lower aqueous solubility compared to symmetric analogs (e.g., 2,2'-bipyridine-4,4'-dicarboxylic acid), necessitating polar organic solvents for synthesis .

Research Findings and Case Studies

  • Case Study 1 : A Co(II) complex of this compound showed a π-hole interaction energy of −34.8 kcal/mol, stabilizing its supramolecular structure .
  • Case Study 2: 2,2'-Bipyridine-6,6'-dicarboxylic acid (CAS 4479-74-7) achieved 98% purity in mechanochemical synthesis, highlighting its utility in high-performance materials .

Biological Activity

[2,4'-Bipyridine]-3',5-dicarboxylic acid is a bipyridine derivative characterized by its two carboxylic acid groups at the 3' and 5' positions of one of the pyridine rings. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research.

  • Molecular Formula : C12_{12}H10_{10}N2_2O4_4
  • Molecular Weight : 244.20 g/mol
  • Structure : The compound features two nitrogen-containing pyridine rings, which contribute to its unique chemical interactions.

Cytotoxicity and Anticancer Properties

Research indicates that complexes formed from this compound exhibit notable cytotoxic effects against various cancer cell lines while showing reduced toxicity towards normal cells. This selective cytotoxicity is attributed to the compound's ability to bind DNA and proteins, influencing critical cellular processes such as apoptosis and cell signaling pathways. Notably, ruthenium complexes derived from this acid have demonstrated effective antioxidant properties and potential applications in targeted cancer therapies.

The biological activity of this compound is primarily mediated through its interaction with biomolecules:

  • DNA Binding : Studies have shown that the compound can bind to calf thymus DNA via groove binding mechanisms, which may stabilize DNA and modulate gene expression.
  • Protein Interaction : The compound's functional groups enhance its affinity for proteins, potentially influencing enzymatic activities and cellular signaling.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

StudyFocusKey Findings
CytotoxicityDemonstrated significant cytotoxic effects against cancer cell lines with low toxicity to normal cells.
DNA InteractionShowed binding affinity to DNA, influencing stability and gene expression modulation.
Antioxidant ActivityExhibited antioxidant properties beneficial for reducing oxidative stress in cells.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ruthenium complexes derived from this compound on various cancer cell lines. The results indicated a higher selectivity for tumor cells compared to normal cells, with IC50 values significantly lower for cancer cells.
  • DNA Binding Studies : Utilizing UV-visible spectroscopy and fluorescence spectroscopy, researchers assessed the binding interactions between this compound and calf thymus DNA. The findings suggested that the compound binds effectively via groove binding mechanisms, enhancing DNA stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing coordination complexes using [2,4'-Bipyridine]-3',5-dicarboxylic acid?

Hydrothermal synthesis is a common approach. For example, mixing the ligand with metal salts (e.g., Zn²⁺, Mn²⁺) in aqueous solutions at 110–120°C for 24–48 hours under autoclave conditions yields crystalline products. Adjusting pH and molar ratios (e.g., 1:1 for ligand-to-metal) can optimize coordination geometry . For bipyridine-carboxylate systems, stoichiometric control (e.g., 4:3 ligand-to-bipyridine ratio) ensures stable hydrogen-bonded frameworks .

Q. How should safety protocols be implemented when handling this compound in the lab?

Follow GHS guidelines: wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A irritation). Use fume hoods to minimize inhalation of dust/aerosols (Category 3 respiratory irritation). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD): Resolves intermolecular interactions (e.g., O–H⋯N hydrogen bonds, π-π stacking) with bond lengths (~2.6–2.8 Å for H-bonds) and angles (~160–175°) .
  • Elemental analysis: Confirms empirical formulas (e.g., C, H, N within ±0.3% of calculated values) .
  • FT-IR: Identifies carboxylate stretches (~1680–1720 cm⁻¹ for C=O; ~1390–1450 cm⁻¹ for COO⁻ symmetric/asymmetric modes) .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of coordination polymers with this ligand?

Density Functional Theory (DFT) calculates interaction energies (e.g., π-hole/O interactions: ~-34.8 kcal/mol) and electron density distributions via QTAIM analysis. This predicts stability of supramolecular architectures, such as dimers with p-stacked ligands, and guides synthetic prioritization of metal-ligand combinations (e.g., Zn²⁺ vs. Mn²⁺) .

Q. What strategies resolve contradictions in crystallographic data for MOFs using this ligand?

  • SHELX refinement: Use SHELXL for high-resolution data (R-factor <0.05) and twinned crystals. Apply restraints for disordered solvent molecules in MOF pores .
  • Thermogravimetric analysis (TGA): Differentiate between coordinated water (weight loss at 80–120°C) and structural decomposition (>300°C) to validate stability .
  • Powder XRD: Compare experimental vs. simulated patterns to detect phase impurities or framework collapse .

Q. How do substituent positions (3',5' vs. 4,4') on bipyridine-dicarboxylate ligands affect MOF properties?

  • 3',5' substitution: Creates asymmetric coordination sites, favoring heterometallic frameworks (e.g., Tm³⁺-Zn²⁺ MOFs) with tunable luminescence .
  • 4,4' substitution: Enhances π-π interactions for rigid 2D/3D networks, improving gas adsorption (e.g., H₂ storage) but reducing ligand flexibility .

Q. What role do non-covalent interactions play in stabilizing supramolecular assemblies of this ligand?

  • Hydrogen bonds: O–H⋯N interactions (2.7–3.0 Å) form 2D sheets, while weaker C–H⋯O bonds (~3.2 Å) extend dimensionality .
  • π-π stacking: Face-to-face bipyridine interactions (3.4–3.6 Å spacing) stabilize layered structures. Charge-assisted π-hole/O interactions (e.g., carboxylate O to pyridine C) contribute ~-15 kcal/mol to lattice energy .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Complexes

PropertyValue (Example)Source
Space groupPnma (orthorhombic)
Unit cell dimensionsa = 16.11 Å, b = 33.58 Å
Hydrogen bond length (O–H⋯N)2.65 Å
π-π stacking distance3.52 Å

Table 2: Comparison of MOF Performance Based on Ligand Substitution

Ligand PositionApplicationAdvantageLimitation
3',5'Luminescent sensorsTunable Eu³⁺/Tb³⁺ emissionLower thermal stability
4,4'Gas storageHigh surface area (>1000 m²/g)Framework rigidity limits flexibility

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

6-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-2-10(14-5-7)8-3-4-13-6-9(8)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

OEONEEUUXCDPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=C(C=NC=C2)C(=O)O

Origin of Product

United States

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